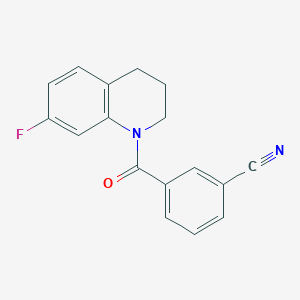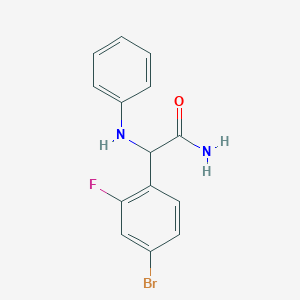
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities. In
作用机制
The mechanism of action of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes and receptors involved in inflammation and tumor growth. It may also modulate the activity of certain signaling pathways, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in in vitro studies. It has been reported to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase. It has also been shown to inhibit the growth of certain tumor cell lines, possibly by modulating the activity of the epidermal growth factor receptor (EGFR) and other signaling pathways.
实验室实验的优点和局限性
One advantage of using (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone in lab experiments is its potential to modulate the activity of enzymes and receptors involved in inflammation and tumor growth. This makes it a potential candidate for drug discovery and development. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone. One area of interest is the development of more efficient and scalable synthesis methods for this compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on cellular function and gene expression.
合成方法
The synthesis of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone involves a multi-step process that requires specialized knowledge in organic chemistry. The first step involves the reaction of 2-chloro-5-fluorobenzaldehyde with ethyl cyanoacetate to form a cyanoenone intermediate. The cyanoenone intermediate is then reacted with 2-methylpyrazine to form the final product. The synthesis of this compound requires careful control of reaction conditions and purification methods to ensure high yields and purity.
科学研究应用
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and anti-tumor activities in in vitro studies. It has also been reported to modulate the activity of certain enzymes and receptors, making it a potential candidate for drug discovery.
属性
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-10-8-18-13(9-17-10)15(20)19-6-2-3-11-4-5-12(16)7-14(11)19/h4-5,7-9H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTHDIQKAIWKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)
![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)
![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)

